molecular formula C12H20O3 B13172960 Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13172960
M. Wt: 212.28 g/mol
InChI Key: ZHIDDFHIHMZIEI-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[23]hexane-2-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate typically involves a multi-step process. One common method includes the reaction of a suitable precursor with a spirocyclic intermediate under controlled conditions. The reaction often requires the use of catalysts and specific reagents to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be utilized in the study of biological pathways and interactions due to its unique structure.

    Industry: The compound’s properties make it suitable for use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate: shares similarities with other spirocyclic compounds, such as spiro[2.3]hexane derivatives.

    Spiro[2.3]hexane-2-carboxylate: Another compound with a similar spirocyclic core but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties. These unique features make it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 5,5-dimethyl-2-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-8(2)12(9(13)14-5)11(15-12)6-10(3,4)7-11/h8H,6-7H2,1-5H3

InChI Key

ZHIDDFHIHMZIEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C2(O1)CC(C2)(C)C)C(=O)OC

Origin of Product

United States

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